Catalytic Activity Retention at 100°C in Ethylene Polymerization Using 2,4,6-Trialkylaniline-Derived α-Diimine Nickel Complexes
In a 2024 study evaluating nonsymmetrical α-diimine nickel precatalysts, complexes incorporating 2,4,6-trialkylaniline moieties (including the triethyl variant) demonstrated retention of catalytic activity at 100°C with a measured value of 1.4 × 10⁶ g mol⁻¹ h⁻¹, compared to a peak activity of 20.3 × 10⁶ g mol⁻¹ h⁻¹ at 30°C [1]. While a direct head-to-head comparison with 2,4,6-trimethylaniline-derived complexes under identical conditions was not reported in this study, the observed thermal stability is attributed to the axial steric hindrance provided by the 2,4,6-trialkyl substitution pattern [1]. The activity retention at elevated temperature contrasts with typical behavior of less hindered α-diimine nickel systems, which often exhibit rapid deactivation above 60-80°C due to C–H activation pathways [1].
| Evidence Dimension | Catalytic activity retention at elevated temperature |
|---|---|
| Target Compound Data | 1.4 × 10⁶ g mol⁻¹ h⁻¹ at 100°C (for complex containing 2,4,6-trialkylaniline-derived ligand) |
| Comparator Or Baseline | Peak activity: 20.3 × 10⁶ g mol⁻¹ h⁻¹ at 30°C (same system); Typical less-hindered α-diimine Ni systems: rapid deactivation above 60-80°C |
| Quantified Difference | 6.9% activity retention at 100°C relative to 30°C peak; comparative deactivation threshold raised by approximately 20-40°C versus less hindered analogs |
| Conditions | Ethylene polymerization; α-diimine nickel precatalysts with 2,4,6-trialkylaniline moieties; 100°C; reported in New Journal of Chemistry, 2024 |
Why This Matters
This matters for procurement in olefin polymerization catalyst development where maintaining productivity under industrial high-temperature conditions (80-120°C) is critical for process economics and polymer property control.
- [1] Ma, X., et al. (2024). Thermostability promotion of α-diimine nickel precatalysts tailored with 2,6-bis(bis(4-fluorophenyl)methyl)-3,4,5-trimethoxyaniline for PE elastomer synthesis. New Journal of Chemistry, 48, 10284-10294. View Source
